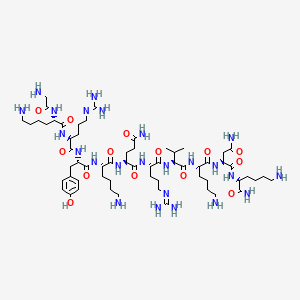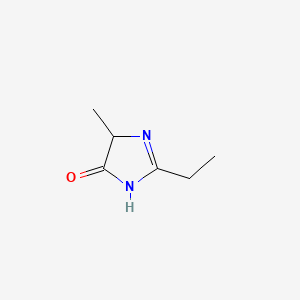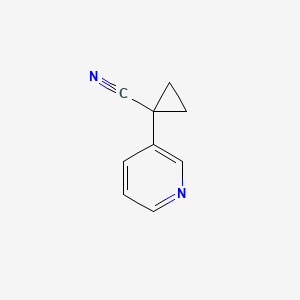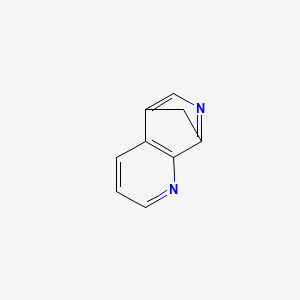
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 1-position and a 2-methylcyclopropyl group at the 2-position of the imidazole ring.
Preparation Methods
The synthesis of 1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylimidazole with 2-methylcyclopropyl bromide under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) can be compared with other similar compounds such as:
1-Methylimidazole: Lacks the 2-methylcyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
2-Methylimidazole: Contains a methyl group at the 2-position but lacks the 1-methyl and 2-methylcyclopropyl groups, resulting in different chemical and biological properties.
1-Methyl-2-(methylsulphanyl)-1H-imidazole: Contains a methylsulphanyl group instead of the 2-methylcyclopropyl group, leading to different reactivity and applications.
The uniqueness of 1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
CAS No. |
164063-10-9 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.198 |
IUPAC Name |
1-methyl-2-(2-methylcyclopropyl)imidazole |
InChI |
InChI=1S/C8H12N2/c1-6-5-7(6)8-9-3-4-10(8)2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
KTZMXHAYAOTUMH-UHFFFAOYSA-N |
SMILES |
CC1CC1C2=NC=CN2C |
Synonyms |
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)




![3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one](/img/structure/B574102.png)


![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)
![diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate](/img/structure/B574108.png)



